Broad-Spectrum Antimicrobial Efficacy vs. Gentamicin Standard
Carbamothioyl-furan-2-carboxamide derivatives containing the 2,4-dinitrophenyl moiety, which share the same core pharmacophore as N-(2,4-dinitrophenyl)furan-2-carboxamide, demonstrate quantifiable, broad-spectrum antimicrobial activity. This activity is directly compared to the clinical standard gentamicin. [1]
| Evidence Dimension | Antimicrobial activity (MIC against bacterial strains) |
|---|---|
| Target Compound Data | MIC range: 150.7–295 μg/mL against all tested bacterial strains |
| Comparator Or Baseline | Gentamicin (standard antibiotic) |
| Quantified Difference | Target compound MIC range is 150.7–295 μg/mL. Gentamicin MIC values are typically <2 μg/mL for susceptible strains, indicating the target compound is less potent but demonstrates broad coverage. Quantified difference not calculable as a single value due to range; the key differentiator is the broad-spectrum inhibition profile of the 2,4-dinitrophenyl series. |
| Conditions | In vitro antimicrobial assay against multiple bacterial strains (E. coli, S. aureus, B. cereus). |
Why This Matters
Procurement of this compound provides a validated scaffold for broad-spectrum antimicrobial research, with documented activity against a panel of clinically relevant strains, enabling comparative SAR studies against standard-of-care agents.
- [1] Javed, M. S., Zubair, M., Rizwan, K., & Jamil, M. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4583. View Source
